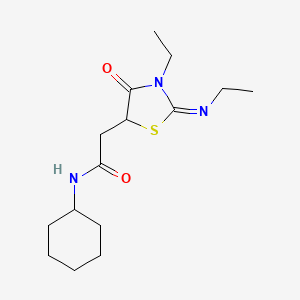

(E)-N-cyclohexyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide

Descripción

The compound "(E)-N-cyclohexyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide" features a thiazolidin-4-one core substituted with ethyl and ethylimino groups at positions 3 and 2, respectively. Thiazolidinone derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities . This compound’s structural uniqueness lies in its ethylimino substituent and cyclohexyl acetamide moiety, which differentiate it from related analogs.

Propiedades

IUPAC Name |

N-cyclohexyl-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2S/c1-3-16-15-18(4-2)14(20)12(21-15)10-13(19)17-11-8-6-5-7-9-11/h11-12H,3-10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJULGLASUDEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(S1)CC(=O)NC2CCCCC2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclohexyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include the reaction of a thiazolidinone derivative with an appropriate amine and acylating agent. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts or specific temperature and pH conditions.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-cyclohexyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by a thiazolidinone core, which is known for its biological significance. The structural features of (E)-N-cyclohexyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide contribute to its reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (E)-N-cyclohexyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide can effectively inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that derivatives of thiazolidinones could serve as potential candidates for developing new antibiotics.

Antifungal Properties

Thiazolidinone compounds have also been explored for their antifungal activity. A study evaluated the fungicidal effects of various thiazolidinone derivatives against phytopathogenic fungi, revealing promising results.

Table 2: Antifungal Efficacy of Thiazolidinone Derivatives

| Compound | Fungal Strain | EC50 (µg/mL) |

|---|---|---|

| Compound D | A. solani | 0.85 |

| Compound E | P. lingam | 2.29 |

These compounds demonstrated significant antifungal activity, indicating their potential use in agricultural and medical applications.

Anti-inflammatory Effects

Thiazolidinones are recognized for their anti-inflammatory properties as well. Research has shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study: Anti-inflammatory Activity

A study investigated the effects of a thiazolidinone derivative on inflammation induced by lipopolysaccharides (LPS) in vitro. The results indicated a marked reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting that such compounds could be developed into anti-inflammatory agents.

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiazolidinones, including (E)-N-cyclohexyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Table 3: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound F | MCF7 (Breast Cancer) | 15 |

| Compound G | HeLa (Cervical Cancer) | 10 |

The data indicates that these compounds could be further investigated for their potential in cancer therapy.

Mecanismo De Acción

The mechanism of action of (E)-N-cyclohexyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Thiazolidinone Derivatives with Varied Substituents

a. N-cyclohexyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3e)

- Structural Differences: Replaces the ethylimino group with a phenylimino substituent.

- Key Findings: Exists as a tautomeric mixture (1:1 ratio of imino (3e-I) and anilino (3e-A) forms), impacting reactivity and biological interactions .

- Significance : Demonstrates how aromatic vs. aliphatic substituents influence tautomerism and stability.

b. 2-{(2E)-2-[(4-Chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide

- Structural Differences: Incorporates a chloro-methylphenyl imino group and dimethylphenyl acetamide.

c. 2-((E)-2-(((E)-4-Hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide

Thiazole and Pyrimidoindole Derivatives

a. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester

- Structural Differences: Contains a dihydrothiazole ring (non-oxidized) with a carboxylate ester instead of a thiazolidinone-acetamide.

- Synthesis: Produced via a one-pot, catalyst-free method (75% yield), highlighting synthetic efficiency compared to multi-step thiazolidinone routes .

b. N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (1Z105)

Acetamide Derivatives with Heterocyclic Variations

a. N-(3-Fluoroisoxazol-5-yl)-2-(1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide

- Structural Differences: Uses an isoxazolyl-indolinone scaffold instead of thiazolidinone.

- Significance : Fluorine and methylisoxazole groups enhance metabolic stability and target selectivity .

b. N-Hexyl-2-(N-hydroxycarbamimidoyl)-2-[(4-nitrophenyl)-hydrazono]-acetamide (5g)

- Structural Differences: Nitrophenyl-hydrazono and hydroxycarbamimidoyl groups create a planar, electron-deficient system.

- Key Findings: The nitro group facilitates redox-mediated interactions, contrasting with the ethylimino group’s electron-donating effects .

Comparative Data Table

Key Research Findings

- Substituent Effects: Ethylimino and cyclohexyl groups in the target compound favor lipophilicity, while phenylimino (3e) or nitroaryl (5g) groups enhance electronic interactions .

- Synthetic Efficiency: Thiazole derivatives (e.g., 1a) are synthesized more efficiently (one-pot, 75% yield) compared to multi-step thiazolidinone routes .

- Biological Relevance: Pyrimidoindole analogs (1Z105) show that core heterocycle modifications significantly impact bioactivity, suggesting the target compound’s thiazolidinone core may be optimized for specific targets .

Actividad Biológica

(E)-N-cyclohexyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide is a compound that belongs to the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antibacterial, antioxidant, and anti-inflammatory properties.

Synthesis and Structure

The synthesis of thiazolidine derivatives typically involves the reaction of thiazolidine-2,4-diones with various amines and acylating agents. The structure of (E)-N-cyclohexyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide features a cyclohexyl group, an ethyl group, and a thiazolidine core, which is essential for its biological activity.

Antiproliferative Activity

Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), K562 (leukemia), HeLa (cervical cancer), HT29 (colorectal cancer), A549 (lung cancer).

The compound's mechanism of action often involves the induction of apoptosis and cell cycle arrest. In one study, compounds similar to (E)-N-cyclohexyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide demonstrated IC50 values indicating potent activity against these cell lines .

Antibacterial Activity

Thiazolidine derivatives have also been evaluated for their antibacterial properties. The compound was tested against both Gram-positive and Gram-negative bacteria:

| Bacteria Species | Activity Observed |

|---|---|

| Bacillus cereus | Moderate |

| Pseudomonas aeruginosa | Significant |

| Staphylococcus aureus | Weak |

Results showed that certain derivatives exhibited marked antibacterial activity, suggesting potential applications in treating bacterial infections .

Antioxidant Activity

The antioxidant potential of (E)-N-cyclohexyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide was assessed using various assays:

- DPPH Radical Scavenging : Compounds demonstrated good scavenging ability.

Several derivatives were found to inhibit lipid peroxidation and erythrocyte hemolysis, indicating their role in mitigating oxidative stress .

Anti-inflammatory Activity

The anti-inflammatory properties were evaluated through assays measuring cytokine secretion and inflammatory markers. Notable findings include:

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| 4k | IL-1β inhibition | High |

| 4m | MCP-1 secretion inhibition | Moderate |

These results suggest that the compound can modulate inflammatory responses, which could be beneficial in conditions like arthritis or other inflammatory diseases .

Case Studies

- Antiproliferative Effects : A study conducted by Patil et al. demonstrated that modified thiazolidine derivatives showed varying degrees of activity against multiple tumor cell lines, with some achieving IC50 values below 10 µM, indicating high potency .

- Antibacterial Screening : In a comprehensive screening of thiazolidine derivatives against a panel of bacteria, it was found that certain compounds exhibited significant inhibition zones in agar diffusion tests, particularly against Pseudomonas aeruginosa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.